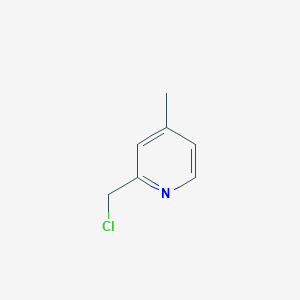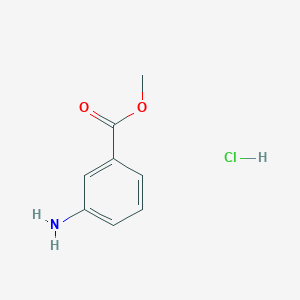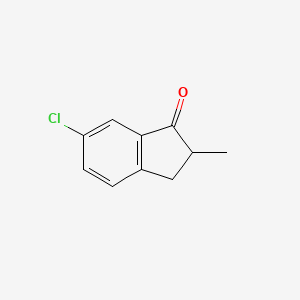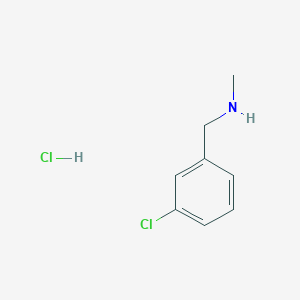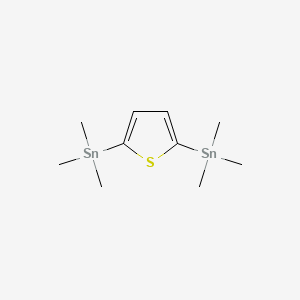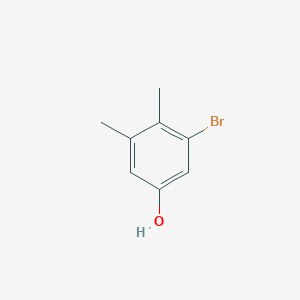
3-Brom-4,5-dimethylphenol
Übersicht
Beschreibung
“3-Bromo-4,5-dimethylphenol” is a chemical compound with the molecular formula C8H9BrO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4,5-dimethylphenol” consists of a phenol ring with two methyl groups and one bromine atom . The IUPAC name for this compound is 3-bromo-4,5-dimethylphenol .
Physical And Chemical Properties Analysis
“3-Bromo-4,5-dimethylphenol” is a solid at room temperature . It has a molecular weight of 201.06 . Further physical and chemical properties are not specified in the search results.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antioxidative Eigenschaften
3-Brom-4,5-dimethylphenol: wurde auf seine potenziellen antioxidativen Eigenschaften untersucht. Forschungen deuten darauf hin, dass Derivate dieser Verbindung Hautzellen durch den Nrf2/HO-1-Signalweg vor oxidativem Schaden schützen können . Dieser Signalweg ist entscheidend für die zelluläre Abwehr von oxidativem Stress, der an verschiedenen Krankheiten beteiligt ist, darunter Krebs und neurodegenerative Erkrankungen.
Umweltwissenschaften: Abbau von Schadstoffen
In der Umweltwissenschaft könnte This compound verwendet werden, um den Abbau von Schadstoffen zu untersuchen. Seine bromierte Phenolstruktur macht es zu einem potenziellen Kandidaten für das Verständnis des Abbaus ähnlicher Verbindungen in aquatischen Umgebungen, was für Wasserreinigungsprozesse unerlässlich ist .
Materialwissenschaften: Synthese von Polymeren
Diese Verbindung könnte als Vorläufer bei der Synthese von Polymeren dienen. Ihre phenolische Struktur ermöglicht es ihr, an Polymerisationsreaktionen teilzunehmen, was möglicherweise zu neuen Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder thermischer Stabilität führt .
Analytische Chemie: Chromatographiestandards
This compound: kann aufgrund seiner besonderen chemischen Eigenschaften als Standard in der chromatographischen Analyse verwendet werden. Es kann bei der Kalibrierung von Geräten helfen und als Referenzverbindung für die Identifizierung ähnlicher organischer Moleküle dienen .
Biochemie: Studien zur Enzymhemmung
Die Struktur der Verbindung ermöglicht es ihr, als Inhibitor für bestimmte Enzyme zu fungieren. Dies ist besonders nützlich in der Biochemie, um die Enzymkinetik und -mechanismen zu untersuchen, was zur Entwicklung neuer Medikamente oder therapeutischer Strategien führen kann .
Industrielle Anwendungen: Chemische Zwischenprodukte
In industriellen Umgebungen wird This compound als chemisches Zwischenprodukt bei der Synthese verschiedener Produkte verwendet. Es kann verwendet werden, um Farbstoffe, Duftstoffe und Pharmazeutika herzustellen, was seine Vielseitigkeit in chemischen Herstellungsprozessen zeigt .
Wirkmechanismus
Target of Action
3-Bromo-4,5-dimethylphenol is a chemical compound that primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for various compounds.
Mode of Action
It is known to cause irritation when it comes into contact with the skin or eyes, and it may cause respiratory irritation when inhaled . This suggests that the compound interacts with its targets, causing changes that result in irritation.
Biochemical Pathways
3-Bromo-4,5-dimethylphenol may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of 3-Bromo-4,5-dimethylphenol.
Result of Action
Given its irritant properties, it is likely that the compound causes cellular changes that result in irritation and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4,5-dimethylphenol. For instance, the compound should be stored in a dry, cool, and well-ventilated place to maintain its stability . Furthermore, dust formation should be avoided, and adequate ventilation should be ensured when handling the compound to prevent respiratory irritation .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-4,5-dimethylphenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity and affecting cellular redox balance . The nature of these interactions often involves binding to active sites or altering the enzyme’s conformation, thereby impacting its catalytic efficiency.
Cellular Effects
The effects of 3-Bromo-4,5-dimethylphenol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, 3-Bromo-4,5-dimethylphenol can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory state of the cells . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 3-Bromo-4,5-dimethylphenol exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function . Additionally, 3-Bromo-4,5-dimethylphenol can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 3-Bromo-4,5-dimethylphenol can change over time in laboratory settings. Its stability and degradation are important factors to consider. In vitro studies have shown that 3-Bromo-4,5-dimethylphenol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Bromo-4,5-dimethylphenol can also result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which may alter its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-dimethylphenol vary with different dosages in animal models. At low doses, it may exert beneficial effects, such as reducing inflammation or oxidative stress . At higher doses, it can become toxic, leading to adverse effects such as tissue damage or organ dysfunction. Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
3-Bromo-4,5-dimethylphenol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-dimethylphenol within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
3-Bromo-4,5-dimethylphenol’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-bromo-4,5-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(10)4-8(9)6(5)2/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVYZGLNIKGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504510 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71942-14-8 | |
| Record name | 3-Bromo-4,5-dimethylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

